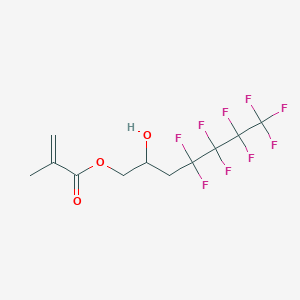

3-(Perfluorobutyl)-2-hydroxypropyl methacrylate

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (CDCl3, δ ppm):

19F NMR (CDCl3, δ ppm):

Fourier-Transform Infrared (FT-IR) Spectral Features

Key absorption bands include:

Mass Spectrometric Fragmentation Patterns

- Molecular ion peak : m/z 362.19 [M]+.

- Major fragments :

- m/z 276.08 [M – CH2=C(CH3)COO]+.

- m/z 69.00 [CF3]+.

- m/z 131.05 [C3F7]+.

Properties

IUPAC Name |

(4,4,5,5,6,6,7,7,7-nonafluoro-2-hydroxyheptyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F9O3/c1-5(2)7(22)23-4-6(21)3-8(12,13)9(14,15)10(16,17)11(18,19)20/h6,21H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTGGJURYOEMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381270 | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36915-03-4 | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Perfluorobutyl)-2-hydroxypropyl methacrylate typically involves the reaction of a fluorinated alcohol containing the perfluorobutyl group with a methacrylate derivative, often methacryloyl chloride or methacrylic anhydride. The key step is the esterification of the hydroxy group on the fluorinated alcohol with the methacrylate moiety, which introduces the polymerizable methacrylate functionality.

Preparation via Fluorinated Alcohol and Methacrylic Anhydride

One common method is the direct esterification of a perfluorobutyl-containing hydroxypropyl alcohol with methacrylic anhydride under mild conditions:

-

- 3-(Perfluorobutyl)-2-hydroxypropyl alcohol (fluorinated polyol)

- Methacrylic anhydride

-

- Solvent: Tetrahydrofuran (THF) or similar inert solvent

- Catalyst: 4-Dimethylaminopyridine (DMAP) and pyridine as base

- Temperature: Initial cooling to 5 °C during anhydride addition, then stirring at room temperature (~23 °C) for 1 hour

- Moisture removal from fluorinated alcohol by distillation under reduced pressure before reaction

-

- Washing with dilute hydrochloric acid to remove pyridine salts

- Multiple water washes to purify the organic phase

- Neutralization with potassium carbonate aqueous solution to remove residual acids

- Final purification by silica gel column chromatography with a solvent mixture such as n-heptane/ethyl acetate (1:1)

Yield: Approximately 70-80% isolated yield reported for similar hydroxypropyl methacrylates.

Preparation via Isocyanate Route (Urethane Linkage Formation)

Another advanced method involves reacting the fluorinated hydroxypropyl alcohol with an isocyanate-containing methacrylate derivative to form a urethane linkage:

-

- Fluorinated polyol (e.g., perfluorobutyl-containing hydroxypropyl alcohol)

- Methacrylate monomer containing isocyanate groups (e.g., 1,1-bis(acryloyloxymethyl)ethyl isocyanate)

-

- Drying of fluorinated alcohol by distillation under reduced pressure (760 mmHg or less) at 40-65 °C to remove moisture

- Reaction temperature maintained between 40 °C and 90 °C

- Catalysts: Dibutyltin dilaurate (DBTL) or other urethane catalysts added in portions (10-50%) to control exothermic reaction

- Stirring rate: 200-300 rpm for homogeneity

- Reaction monitored by FT-IR to confirm disappearance of isocyanate (-NCO) peak indicating completion

Summary Table of Preparation Methods

| Preparation Method | Key Reactants | Conditions | Catalysts/Additives | Purification Techniques | Yield/Notes |

|---|---|---|---|---|---|

| Esterification with Methacrylic Anhydride | 3-(Perfluorobutyl)-2-hydroxypropyl alcohol + Methacrylic anhydride | THF solvent, 5-23 °C, 1 h stirring | DMAP, Pyridine | Acid wash, water wash, K2CO3 wash, silica gel chromatography | ~70-80% isolated yield |

| Urethane Formation via Isocyanate | Fluorinated alcohol + Methacrylate isocyanate | 40-90 °C, moisture removed by distillation | Dibutyltin dilaurate (DBTL) | FT-IR monitoring, temperature hold | Viscosity 100-10,000 cPs, refractive index ~1.40-1.44 |

| Anionic Polymerization (Monomer Quality Insight) | 2-(Perfluorobutyl)ethyl methacrylate (monomer) | THF, -78 °C, lithium initiator | Lithium chloride | High purity monomer essential | Controlled polymerization, narrow MWD |

Research Findings and Notes

- The urethane route allows for the incorporation of photopolymerizable groups and tuning of viscosity and refractive index, important for optical applications.

- Esterification with methacrylic anhydride is a straightforward and scalable method, but requires careful moisture control and purification to avoid side reactions.

- The fluorinated chain length and purity critically affect polymerization behavior and final material properties, emphasizing the need for rigorous synthetic control.

- The use of catalysts such as DBTL and bases like pyridine/DMAP is essential to achieve high conversion and selectivity.

- Monitoring by FT-IR for isocyanate disappearance or other functional groups is standard practice to confirm reaction completion.

Chemical Reactions Analysis

Types of Reactions

3-(Perfluorobutyl)-2-hydroxypropyl methacrylate can undergo various chemical reactions, including:

Polymerization: It can be polymerized to form homopolymers or copolymers with other monomers.

Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Addition: The methacrylate group can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

Polymerization: Initiated by free radicals, UV light, or heat in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).

Substitution: Catalyzed by acids or bases, depending on the desired product.

Addition: Typically requires nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Polymers: Used in coatings, adhesives, and sealants.

Esters and Ethers: Utilized in various chemical formulations and applications.

Scientific Research Applications

3-(Perfluorobutyl)-2-hydroxypropyl methacrylate has a wide range of applications in scientific research, including:

Polymer Chemistry: Used to synthesize fluorinated polymers with unique surface properties.

Biomedicine: Incorporated into drug delivery systems and medical devices due to its biocompatibility and stability.

Materials Science: Employed in the development of advanced materials with enhanced durability and resistance to harsh environments.

Mechanism of Action

The unique properties of 3-(Perfluorobutyl)-2-hydroxypropyl methacrylate are primarily due to the presence of the perfluorobutyl group, which imparts hydrophobicity and oleophobicity. The methacrylate group allows for polymerization, enabling the formation of various polymeric structures. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules and surfaces .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

Hydrophobicity vs. Solubility Trade-off : Longer perfluoroalkyl chains (e.g., C6F13) increase hydrophobicity but reduce solubility in common solvents like DMF or THF, complicating processing .

Biomedical Compatibility: Non-fluorinated analogues (e.g., AHPM) are preferred in hydrogels for tissue engineering due to their biocompatibility, while fluorinated versions are restricted to surface modifications .

Synthesis Challenges : Fluorinated methacrylates require specialized routes, such as thia-Michael addition (used for galactose methacrylate synthesis) adapted with perfluoroalkyl precursors .

Biological Activity

3-(Perfluorobutyl)-2-hydroxypropyl methacrylate (PFHPM) is a fluorinated methacrylate compound that has garnered attention due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular functions, and implications for health and environmental safety.

Chemical Structure and Properties

PFHPM is characterized by the presence of a perfluorobutyl group attached to a hydroxypropyl methacrylate backbone. The fluorinated segment contributes to its hydrophobicity and stability, making it resistant to degradation. This stability raises concerns about its persistence in biological systems and the environment.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉F₄O₃ |

| Molecular Weight | 284.29 g/mol |

| CAS Number | 36915-03-4 |

| Boiling Point | Not available |

| Solubility | Low in water; soluble in organic solvents |

Cellular Effects

Research indicates that PFHPM can influence various cellular processes. It has been shown to modulate cell signaling pathways, affecting gene expression and metabolic functions. The compound's interaction with cellular membranes may disrupt lipid bilayers, leading to altered permeability and cellular stress responses.

PFHPM's biological activity is primarily attributed to its ability to interact with membrane proteins and enzymes. The perfluorinated segment can insert into lipid bilayers, potentially altering membrane fluidity and protein function. This interaction may lead to:

- Enzyme Inhibition : PFHPM can inhibit specific proteases by binding to their active sites.

- Gene Expression Modulation : Changes in membrane integrity can trigger signaling cascades that alter gene expression profiles.

Dosage Effects

Studies in animal models have demonstrated that the biological effects of PFHPM are dose-dependent. At lower concentrations, beneficial effects such as enhanced enzyme activity have been observed, while higher doses may induce toxicity or adverse cellular responses.

Table 2: Dosage Effects in Animal Models

| Dose (mg/kg) | Observed Effects |

|---|---|

| 0.1 | Increased enzyme activity |

| 1.0 | No significant adverse effects |

| 10.0 | Toxicity observed; cell apoptosis |

Environmental Impact and Toxicology

PFHPM's persistence due to its fluorinated structure raises concerns regarding its environmental impact. Similar compounds have been linked to developmental toxicity and endocrine disruption in various studies.

Case Study: Developmental Toxicity

A study investigating the effects of perfluoroalkyl substances (PFAS), including PFHPM analogs, revealed that exposure during critical developmental windows can lead to reproductive and developmental abnormalities in animal models. The mechanisms involved include:

- Lipid Bilayer Disruption : Altered membrane integrity affecting nutrient transport.

- Hormonal Imbalance : Interference with hormone signaling pathways.

Q & A

Q. What are the standard synthetic routes for 3-(Perfluorobutyl)-2-hydroxypropyl Methacrylate, and how can reaction efficiency be optimized?

The compound is typically synthesized via esterification of methacrylic acid with a fluorinated epoxide (e.g., perfluorobutyl glycidyl ether) or by functionalizing hydroxypropyl methacrylate with perfluorobutyl groups. Catalysts such as pyridine or NaOH are used to accelerate the reaction. Optimization involves monitoring reaction kinetics via FTIR to track ester bond formation and adjusting molar ratios (e.g., 1:1.2 methacrylic acid to epoxide) to minimize unreacted monomers .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this fluorinated monomer?

- FTIR : Identifies key functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for methacrylate, -OH at ~3450 cm⁻¹).

- ¹H/¹³C NMR : Resolves the perfluorobutyl chain (δ 1.5–2.0 ppm for CH₂CF₂) and methacrylate backbone (δ 5.6–6.1 ppm for vinyl protons).

- ESI-MS : Validates molecular weight (expected ~350–400 g/mol depending on substituents) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat due to skin/eye irritation risks.

- Storage : Store at 2–8°C in airtight containers to prevent moisture absorption and degradation.

- Waste disposal : Neutralize residual monomer with aqueous NaOH before disposal .

Advanced Research Questions

Q. How do perfluorobutyl side chains influence copolymerization kinetics with hydrophilic monomers like HEMA?

The hydrophobic perfluorobutyl group reduces monomer reactivity in polar media, leading to lower propagation rates. Reactivity ratios (e.g., r₁ for fluorinated monomer vs. r₂ for HEMA) can be determined using the Fineman-Ross method via ¹H NMR to track monomer consumption. Phase separation may occur if the fluorinated segment exceeds 20 wt%, necessitating controlled polymerization techniques like RAFT to stabilize dispersion .

Q. What strategies resolve contradictory data in surface grafting efficiency using Michael addition reactions?

Contradictions in grafting density (e.g., AFM vs. XPS results) often arise from uneven substrate pretreatment. Methodological solutions include:

Q. How can block copolymers with perfluorobutyl segments be engineered for anti-fouling coatings without compromising mechanical strength?

- Design : Use a triblock architecture (e.g., hydrophilic-hydrophobic-hydrophilic) with the fluorinated segment as the mid-block.

- Crosslinking : Introduce 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) as a crosslinker (5–10 mol%) to enhance tensile strength while maintaining low surface energy (~15 mN/m) .

Q. What role does the perfluorobutyl group play in enhancing thermal stability of methacrylate-based polymers?

Thermogravimetric analysis (TGA) shows decomposition temperatures increase by ~50°C compared to non-fluorinated analogs due to strong C-F bonds. Differential scanning calorimetry (DSC) reveals reduced chain mobility (higher T_g by ~30°C) attributed to steric hindrance from the fluorinated side chains .

Methodological Challenges & Data Analysis

Q. How can phase separation in fluorinated/hydrophilic copolymers be quantified experimentally?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.